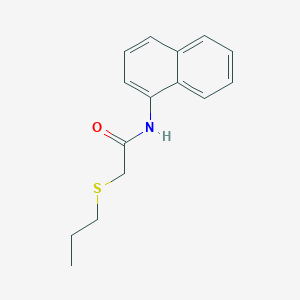![molecular formula C10H5ClF6N2O2 B284193 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, also known as CF3-UTP, is a potent and selective P2Y2 receptor agonist. It is a synthetic compound that has been extensively studied for its scientific research applications. In
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea binds to and activates P2Y2 receptors, leading to the activation of downstream signaling pathways. This activation leads to the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a variety of physiological processes, including cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea promotes cell proliferation, migration, and differentiation. It also promotes the release of inflammatory cytokines and chemokines. In vivo studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea promotes wound healing and reduces inflammation.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has several advantages for lab experiments. It is a potent and selective P2Y2 receptor agonist, which allows for the specific activation of P2Y2 receptors. It is also stable and easy to handle. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has some limitations. It is relatively expensive and may not be readily available to all researchers. It also has a short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea. One area of research is the development of novel P2Y2 receptor agonists that are more potent and selective than N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea. Another area of research is the investigation of the role of P2Y2 receptors in various physiological processes, such as wound healing and inflammation. Finally, the development of new drug delivery systems for N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea may improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea is a potent and selective P2Y2 receptor agonist that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has proven to be a valuable tool in the study of P2Y2 receptors and has the potential to lead to the development of new therapies for a variety of physiological processes.
合成方法
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with trifluoroacetic anhydride and urea. This reaction produces N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has been widely used in scientific research as a P2Y2 receptor agonist. P2Y2 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and UTP. These receptors are involved in a variety of physiological processes, including inflammation, pain, and wound healing.
属性
分子式 |
C10H5ClF6N2O2 |
|---|---|
分子量 |
334.6 g/mol |
IUPAC 名称 |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H5ClF6N2O2/c11-5-2-1-4(9(12,13)14)3-6(5)18-8(21)19-7(20)10(15,16)17/h1-3H,(H2,18,19,20,21) |
InChI 键 |
JUYGHFKNDRYHNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)